N-2-Benzyloxyphenyl alpha-Benzilidene-d5 Isobutyrylacetamide N-2-Benzyloxyphenyl alpha-Benzilidene-d5 Isobutyrylacetamide A deuterated interme

Brand Name: Vulcanchem
CAS No.: 1020719-18-9
VCID: VC0016981
InChI: InChI=1S/C26H25NO3/c1-19(2)25(28)22(17-20-11-5-3-6-12-20)26(29)27-23-15-9-10-16-24(23)30-18-21-13-7-4-8-14-21/h3-17,19H,18H2,1-2H3,(H,27,29)/i3D,5D,6D,11D,12D
SMILES: CC(C)C(=O)C(=CC1=CC=CC=C1)C(=O)NC2=CC=CC=C2OCC3=CC=CC=C3
Molecular Formula: C₂₆H₂₀D₅NO₃
Molecular Weight: 404.51

N-2-Benzyloxyphenyl alpha-Benzilidene-d5 Isobutyrylacetamide

CAS No.: 1020719-18-9

Cat. No.: VC0016981

Molecular Formula: C₂₆H₂₀D₅NO₃

Molecular Weight: 404.51

* For research use only. Not for human or veterinary use.

N-2-Benzyloxyphenyl alpha-Benzilidene-d5 Isobutyrylacetamide - 1020719-18-9

Specification

Description A deuterated interme

CAS No. 1020719-18-9
Molecular Formula C₂₆H₂₀D₅NO₃
Molecular Weight 404.51
IUPAC Name 4-methyl-3-oxo-2-[(2,3,4,5,6-pentadeuteriophenyl)methylidene]-N-(2-phenylmethoxyphenyl)pentanamide
Standard InChI InChI=1S/C26H25NO3/c1-19(2)25(28)22(17-20-11-5-3-6-12-20)26(29)27-23-15-9-10-16-24(23)30-18-21-13-7-4-8-14-21/h3-17,19H,18H2,1-2H3,(H,27,29)/i3D,5D,6D,11D,12D
SMILES CC(C)C(=O)C(=CC1=CC=CC=C1)C(=O)NC2=CC=CC=C2OCC3=CC=CC=C3

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator